molecular formula C13H9FINO B234648 N-(4-fluoro-2-iodophenyl)benzamide

N-(4-fluoro-2-iodophenyl)benzamide

Cat. No. B234648
M. Wt: 341.12 g/mol
InChI Key: NKAMKZUNTVIDIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluoro-2-iodophenyl)benzamide, also known as FIB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. FIB is a small molecule inhibitor that targets the BRD4 protein, which plays a crucial role in the regulation of gene expression.

Mechanism of Action

N-(4-fluoro-2-iodophenyl)benzamide works by binding to the bromodomain of BRD4, which prevents the protein from binding to acetylated histones. This, in turn, inhibits the transcriptional activity of BRD4 and reduces the expression of genes that promote cancer cell growth. N-(4-fluoro-2-iodophenyl)benzamide has been shown to be highly selective for BRD4, and does not affect the activity of other bromodomain-containing proteins.
Biochemical and Physiological Effects:
N-(4-fluoro-2-iodophenyl)benzamide has been shown to have significant effects on cancer cell growth and survival. Studies have demonstrated that N-(4-fluoro-2-iodophenyl)benzamide can induce apoptosis in cancer cells, reduce tumor growth, and sensitize cancer cells to chemotherapy. N-(4-fluoro-2-iodophenyl)benzamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(4-fluoro-2-iodophenyl)benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify, making it readily available for research purposes. N-(4-fluoro-2-iodophenyl)benzamide is also highly selective for BRD4, which reduces the risk of off-target effects. However, N-(4-fluoro-2-iodophenyl)benzamide does have some limitations. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, N-(4-fluoro-2-iodophenyl)benzamide has a short half-life, which may limit its effectiveness in vivo.

Future Directions

There are several potential future directions for research on N-(4-fluoro-2-iodophenyl)benzamide. One area of interest is the development of more potent and selective inhibitors of BRD4. Another area of research is the identification of biomarkers that can predict which cancer patients are most likely to respond to N-(4-fluoro-2-iodophenyl)benzamide treatment. Additionally, N-(4-fluoro-2-iodophenyl)benzamide may have potential applications in the treatment of other diseases, such as inflammatory diseases and viral infections. Further research is needed to explore these potential applications.
In conclusion, N-(4-fluoro-2-iodophenyl)benzamide is a promising small molecule inhibitor that has potential applications in cancer research. Its ability to target the BRD4 protein and inhibit cancer cell growth make it an attractive candidate for further study. While there are some limitations to its use, N-(4-fluoro-2-iodophenyl)benzamide has several advantages for use in lab experiments and has several potential future directions for research.

Synthesis Methods

The synthesis of N-(4-fluoro-2-iodophenyl)benzamide involves the condensation of 4-fluoro-2-iodobenzoic acid with benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure N-(4-fluoro-2-iodophenyl)benzamide. The yield of this synthesis method is approximately 30%, and the purity of the final product is greater than 95%.

Scientific Research Applications

N-(4-fluoro-2-iodophenyl)benzamide has been extensively studied for its potential applications in cancer research. Studies have shown that N-(4-fluoro-2-iodophenyl)benzamide can inhibit the growth of cancer cells by targeting the BRD4 protein. BRD4 is a transcriptional regulator that plays a critical role in the expression of genes that promote cell proliferation and survival. By inhibiting BRD4, N-(4-fluoro-2-iodophenyl)benzamide can suppress the growth of cancer cells and induce apoptosis.

properties

Product Name

N-(4-fluoro-2-iodophenyl)benzamide

Molecular Formula

C13H9FINO

Molecular Weight

341.12 g/mol

IUPAC Name

N-(4-fluoro-2-iodophenyl)benzamide

InChI

InChI=1S/C13H9FINO/c14-10-6-7-12(11(15)8-10)16-13(17)9-4-2-1-3-5-9/h1-8H,(H,16,17)

InChI Key

NKAMKZUNTVIDIA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)I

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)I

Origin of Product

United States

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